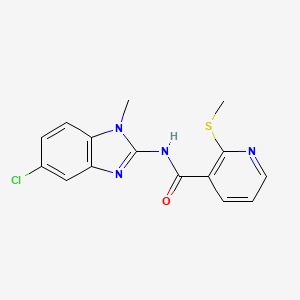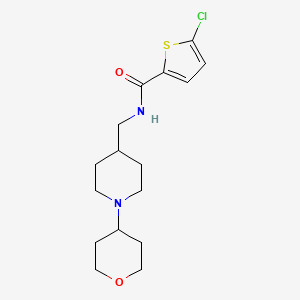![molecular formula C16H13ClN2S B2762675 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole CAS No. 318238-18-5](/img/structure/B2762675.png)
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole (also known as CMPP) is a synthetic pyrazole compound that has been widely studied for its potential applications in scientific research. CMPP was first synthesized in 2007 and has since become a popular research tool due to its unique properties. CMPP is a small molecule that is highly soluble in water and has a relatively low molecular weight, making it suitable for a variety of applications. We will also discuss the advantages and limitations of using CMPP for laboratory experiments, as well as potential future directions for research.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Characterization
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a compound of interest in the field of heterocyclic chemistry, where its synthesis and structural characterization play a crucial role in developing pharmacologically active compounds. Research has demonstrated the synthesis of related pyrazole and thiazole derivatives, emphasizing their potential in creating compounds with desired properties, such as high yields and suitable structures for single crystal diffraction studies (Kariuki, B. F. Abdel-Wahab, & G. El‐Hiti, 2021).
Potential Anti-Cancer Properties
The exploration of pyrazole derivatives for their anti-cancer properties has led to the synthesis of compounds showing promising results in electronic structure, physico-chemical properties, and docking analysis. These studies suggest the potential of pyrazole derivatives as negative responders against human microsomal prostaglandin E synthase 1, indicating their relevance in cancer research (Thomas et al., 2019).
Crystallographic Studies
Crystallographic analysis provides insights into the molecular structure of pyrazole derivatives, revealing the regio-specific synthesis and the importance of conformational differences in understanding the compound's properties. Such studies are vital for the unambiguous determination of molecular structures, which is crucial for the development of new materials and drugs (Kumarasinghe et al., 2009).
Synthesis of Pharmaceutically Important Heteroaromatics
The synthesis of pyrazole-based heteroaromatics from precursors such as methyl phenyl sulfone highlights the compound's significance in pharmaceutical chemistry. These processes demonstrate the compound's versatility as a synthon for creating materials with various applications, including as insectoacaricides, dyes, luminophores, and ligands (Yokoyama, Tsuji, & Imamoto, 1984).
Antimicrobial Activity
Research into the antimicrobial properties of pyrazole nucleus-containing derivatives has shown variable and modest activities against bacteria and fungi. This indicates the potential of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole and its derivatives in developing new antimicrobial agents, which is a critical area of study given the increasing resistance to existing antibiotics (B'Bhatt & Sharma, 2017).
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)20-15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGWDBREUPPRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(NN=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)





![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(phenylthio)acetamide](/img/structure/B2762609.png)

![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2762612.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-((tetrahydrofuran-2-yl)methyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2762614.png)
![2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2762615.png)